4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride

Description

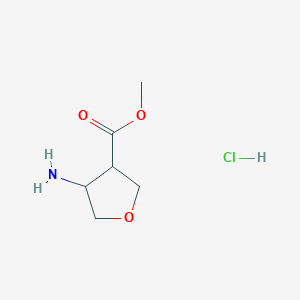

4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride is a cyclic amino ester hydrochloride salt with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.6 g/mol . It features a tetrahydrofuran (THF) ring substituted with an amino group at position 4 and a methyl ester at position 3 (Figure 1). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications, such as intermediates in drug synthesis. Two distinct CAS numbers (2708281-30-3 and 1965310-11-5) are associated with this compound, likely indicating stereoisomers or supplier-specific designations .

Properties

IUPAC Name |

methyl 4-aminooxolane-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQJAEXTMMVOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965310-11-5 | |

| Record name | 3-Furancarboxylic acid, 4-aminotetrahydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with tetrahydrofuran, which is subjected to a series of chemical reactions to introduce the amino and carboxylic acid ester groups.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride may involve large-scale batch or continuous processes. The key steps include:

Raw Material Handling: Efficient handling and purification of raw materials to ensure high purity.

Reaction Optimization: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

Purification: The final product is purified using techniques such as crystallization, filtration, and drying to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace the amino group with other substituents.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidation may yield products such as carboxylic acids or ketones.

Reduction: Reduction can produce alcohols or amines.

Substitution: Substitution reactions can yield a variety of derivatives with different functional groups.

Hydrolysis: Hydrolysis typically results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds include cyclic esters, amino acid derivatives, and other hydrochloride salts. Below is a detailed comparison:

Structural Analogues

Functional Group and Solubility Analysis

- THF vs. Piperidine Rings : The THF ring in the target compound contains an oxygen atom, imparting polarity, while the piperidine ring in Methyl 4-oxopiperidine-3-carboxylate hydrochloride (CAS 71486-53-8) has a nitrogen atom, enabling hydrogen bonding .

- Hydrochloride Salts : All compared compounds except tetrahydrofurfuryl acrylate are hydrochloride salts, enhancing water solubility and bioavailability for pharmaceutical use .

- Ester Variations : The methyl ester group in the target compound contrasts with the acrylate ester in tetrahydrofurfuryl acrylate (CAS 2399-48-6), which is more reactive in polymerization .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Methyl Ester Derivatives

Biological Activity

4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride (often referred to as 4-Amino-THF) is a compound with the molecular formula C6H12ClNO3 and a molecular weight of approximately 181.62 g/mol. Its unique tetrahydrofuran ring structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. This article delves into its biological activities, synthesis methods, and potential applications.

Antimicrobial Properties

Research indicates that 4-Amino-THF exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related compounds have been found in the range of 1–5 µg/mL, suggesting potent antibacterial effects .

The mechanism by which 4-Amino-THF exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions. This interaction profile is critical for understanding its pharmacodynamics and pharmacokinetics.

Synthesis Methods

The synthesis of 4-Amino-THF can be achieved through several methods, including:

- Esterification : Reacting tetrahydrofuran derivatives with appropriate carboxylic acid derivatives.

- Decarboxylation : Modifying existing amino acids or carboxylic acids to introduce the tetrahydrofuran structure.

- Microwave-assisted synthesis : Employing mild conditions to enhance yields and reduce reaction times .

Study on Antimicrobial Activity

In a study published in MDPI, researchers explored the antibacterial properties of various furan derivatives, including those structurally similar to 4-Amino-THF. The results indicated that modifications to the furan ring could significantly affect antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. Notably, compounds with specific substitutions demonstrated MIC values lower than those of traditional antibiotics .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to assess how structural modifications influence the biological activity of furan derivatives. The study highlighted that the presence of certain functional groups could enhance binding affinity to target enzymes, thereby improving therapeutic potential .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-tetrahydrofuran-3-carboxylic acid | C6H11NO3 | Lacks methyl ester; may exhibit different solubility properties |

| Cis-4-amino-tetrahydro-furan-3-carboxylic acid | C6H12N2O3 | Different stereochemistry leading to potentially varied biological activity |

| Trans-4-amino-tetrahydrofuran-3-carboxylic acid | C6H12N2O3 | Structural isomer with distinct properties affecting reactivity and interaction profiles |

The structural uniqueness of 4-Amino-THF lies in its combination of functional groups and stereochemistry, which may confer distinct biological activities not present in its analogs.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 4-amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride?

- Methodological Answer: To confirm structural integrity and purity, use a combination of thin-layer chromatography (TLC) for reaction monitoring, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify functional groups and stereochemistry, and mass spectrometry (MS) for molecular weight validation. For quantitative purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended. Ensure calibration with certified reference standards, especially for chiral centers, as misidentification can arise from stereoisomeric impurities .

Q. What are the critical parameters for synthesizing this compound in high yield?

- Methodological Answer: Key parameters include:

- Temperature control : Maintain reaction temperatures between 0–5°C during amine hydrochloride salt formation to prevent side reactions.

- pH adjustment : Use aqueous HCl (1–2 M) for protonation of the amino group, ensuring a pH < 4 to stabilize the hydrochloride salt.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile or DMF) enhance solubility during esterification. Post-synthesis, precipitate the product using cold diethyl ether to improve crystallinity .

Q. How should researchers safely handle and store this compound?

- Methodological Answer:

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or skin contact.

- Storage : Keep in a tightly sealed container under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste separately and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s stability under varying pH conditions be resolved?

- Methodological Answer: Conduct accelerated stability studies:

- Prepare buffered solutions (pH 1–10) and incubate the compound at 40°C for 7 days.

- Monitor degradation via HPLC-UV at 254 nm. Use LC-MS to identify degradation products (e.g., hydrolysis of the ester group to carboxylic acid).

- Compare results with thermodynamic models (e.g., Arrhenius plots) to predict shelf-life under standard conditions. Note that discrepancies may arise from trace metal impurities or light exposure, necessitating controlled replicate experiments .

Q. What strategies optimize enantiomeric purity in stereoselective synthesis of this compound?

- Methodological Answer:

- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in preparative HPLC.

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) during key steps like reductive amination.

- Kinetic control : Quench reactions at 80–90% conversion to favor the desired enantiomer. Validate enantiomeric excess (ee) via chiral GC or circular dichroism (CD) spectroscopy .

Q. How can researchers address gaps in ecological toxicity data for this compound?

- Methodological Answer: Perform tiered ecotoxicity testing:

- Acute toxicity : Use Daphnia magna (48-hour LC₅₀) and Vibrio fischeri (Microtox® assay) for baseline data.

- Bioaccumulation potential : Calculate logP values experimentally (shake-flask method) or via computational tools (e.g., EPI Suite).

- Degradation studies : Conduct OECD 301B (Ready Biodegradability Test) to assess persistence. If data gaps persist, apply the precautionary principle in waste management .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer:

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Arg-AMC as a substrate.

- Cell viability : Test against cancer cell lines (e.g., HeLa or MCF-7) via MTT assay, using cisplatin as a positive control.

- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) with scintillation counting. Normalize data to account for hydrochloride salt ionization effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.